1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone
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Overview
Description
1-[4-(4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic compound that features a combination of several functional groups, including oxadiazole, piperidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazin-1-yl)phenyl]ethanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the oxadiazole-containing intermediate with the piperidine and piperazine moieties under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.
Biology: It may serve as a probe or ligand in studies of biological systems, particularly those involving receptor-ligand interactions.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazin-1-yl)phenyl]ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may play a role in binding to these targets, while the piperidine and piperazine rings could influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry and may have comparable pharmacological properties.
Uniqueness
The uniqueness of 1-[4-(4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl}piperazin-1-yl)phenyl]ethanone lies in its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H31N5O3 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[4-[4-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C27H31N5O3/c1-20(33)21-7-9-24(10-8-21)31-15-17-32(18-16-31)27(34)23-11-13-30(14-12-23)19-25-28-26(29-35-25)22-5-3-2-4-6-22/h2-10,23H,11-19H2,1H3 |
InChI Key |
PKWBWUSFLOFXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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